2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c12-8-4-2-1-3-7(8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVJCKIEHLUATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=CS2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may interact with a variety of cellular targets.
Mode of Action
Thiazole derivatives are known to participate in a variety of biochemical reactions, indicating that they may interact with their targets in multiple ways.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways.
Biological Activity
2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its structure includes a bromophenyl substituent and a carboxylic acid group, which contribute to its unique biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Antimicrobial Properties
Thiazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Research indicates that thiazole compounds can inhibit the growth of various bacteria and fungi. The presence of the bromine atom may enhance the compound's lipophilicity, improving its interaction with microbial membranes and increasing its efficacy against pathogens.
Antitumor Activity
The compound exhibits notable antitumor properties, with studies showing its ability to induce apoptosis in cancer cells. Specifically, it has been observed to interact with topoisomerase II, an enzyme crucial for DNA replication and transcription. This interaction leads to cell cycle arrest and ultimately cell death in tumor cells.
Case Study: In Vitro Testing
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG-2 (Liver Cancer) | < 10 | Significant growth inhibition |
| A549 (Lung Cancer) | < 15 | Induction of apoptosis |
These results indicate that the compound may serve as a lead for developing new cancer therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation.
- Gene Expression Modulation : It alters the expression of genes associated with apoptosis and cell cycle regulation.
- Cell Signaling Pathways : The compound influences various signaling pathways critical for cellular survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the phenyl ring or thiazole core can significantly impact potency. For example:
- Bromine Substitution : Enhances lipophilicity and biological interaction.
- Carboxylic Acid Group : Essential for maintaining biological activity and solubility.
Research has shown that specific substitutions can lead to increased cytotoxicity against cancer cells while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key analogs of 2-[(2-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid, highlighting differences in substituents, molecular weights, and solubility trends:
Key Observations:
- Halogen Effects : Bromine’s higher atomic weight and hydrophobicity (vs. fluorine) may enhance lipophilicity, influencing membrane permeability in biological systems .
- Solubility : Thiazole-carboxylic acids generally exhibit low aqueous solubility but dissolve in polar aprotic solvents (e.g., DMSO), as seen in analogs like 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid .
Preparation Methods
Formation of the Thiazole Ring
The thiazole ring is commonly synthesized via cyclization of a thiourea derivative with an α-haloketone or α-haloester. For this compound, the following approach is standard:
- Starting Materials: 2-bromophenyl-substituted α-haloketone or α-haloester (e.g., 2-bromophenacyl bromide) and thiourea or a substituted thiourea derivative.
- Reaction: Nucleophilic attack of the thiourea sulfur on the electrophilic α-haloketone carbon, followed by cyclization and ring closure under reflux conditions in a polar solvent such as methanol or ethanol.
This method is supported by analogous syntheses of related 1,3-thiazole derivatives, where refluxing thiourea with phenacyl bromide derivatives in absolute methanol yields 2-substituted thiazoles efficiently.
Introduction of the Carboxylic Acid Group
The carboxylic acid group at the 4-position is typically introduced by:
- Using ethyl 2-bromothiazole-4-carboxylate as an intermediate, which can be hydrolyzed under basic conditions to yield the free acid.
- Hydrolysis is performed by treating the ester with sodium hydroxide (NaOH) in methanol at low temperature (0 °C), followed by acidification to precipitate the carboxylic acid.
This step is crucial for obtaining the final acid functionality with high purity and yield.
Detailed Preparation Methodology
Stepwise Synthetic Procedure
Reaction Conditions and Optimization
- Solvents: Methanol and ethanol are preferred for ring formation and ester hydrolysis due to polarity and solubility.
- Temperature: Reflux for ring formation; 0 °C for ester hydrolysis to control reaction rate and avoid side reactions.
- Bases: Sodium hydroxide for hydrolysis; potassium carbonate or sodium hydride for alkylation steps.
- Purification: Recrystallization from ethanol or chromatographic techniques ensure high purity.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Aromatic protons of the 2-bromophenyl group appear at δ 7.2–7.5 ppm; thiazole ring protons and methylene group resonances confirm substitution pattern.
- FT-IR Spectroscopy: Characteristic C=O stretch of carboxylic acid at 1680–1700 cm⁻¹; C–Br stretching and thiazole ring vibrations observed.
- Mass Spectrometry: Molecular ion peaks at m/z corresponding to the compound molecular weight (~350-360 g/mol depending on exact isotopes).
- Elemental Analysis: Consistent with calculated values for C, H, N, S, and Br content.
- Melting Point: Sharp melting point indicates purity, typically in the range of 150–180 °C depending on substituents.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thiazole ring formation | Cyclization | 2-bromophenacyl bromide + thiourea | Reflux in MeOH, 3-6 h | 70-80 | Formation of 2-(2-bromophenyl)thiazole |
| Esterification | Ester formation | Ethyl chloroformate or equivalent | Reflux, solvent dependent | 75-85 | Intermediate ester formation |
| Hydrolysis | Saponification | 10% NaOH in MeOH | 0 °C, 2 h | 90-93 | Conversion to carboxylic acid |
| Alkylation | Nucleophilic substitution | 2-bromobenzyl bromide + base | Room temp to reflux, 4-8 h | 65-75 | Introduction of 2-(2-bromophenyl)methyl group |
Research Findings and Notes
- The hydrolysis of ethyl 2-bromothiazole-4-carboxylate proceeds efficiently at low temperature with minimal side reactions, yielding high purity acid suitable for subsequent functionalization.
- Cyclization reactions to form the thiazole ring are sensitive to solvent and temperature; methanol under reflux provides optimal yields.
- Alkylation of the thiazole nitrogen or carbon with 2-bromobenzyl halide requires careful control of base strength and reaction time to avoid poly-substitution or decomposition.
- Purification by recrystallization from ethanol or chromatographic methods is critical to remove unreacted starting materials and side products.
Q & A
Q. What are the common synthetic routes for preparing 2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid?
Methodological Answer: The compound can be synthesized via coupling reactions (e.g., Suzuki-Miyaura or nucleophilic aromatic substitution) to introduce the 2-bromophenylmethyl group. A thiazole ring is typically constructed using Hantzsch thiazole synthesis, where a β-keto acid reacts with a thioamide. Post-synthetic modifications, such as hydrolysis of esters to carboxylic acids, are common. Optimization of reaction conditions (e.g., catalysts, temperature) is critical for yield and purity .
Q. What analytical techniques are used to confirm the identity and purity of this compound?
Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H, ¹³C) are standard for structural confirmation. Purity is assessed via high-performance liquid chromatography (HPLC) or elemental analysis. For crystalline samples, X-ray diffraction with SHELX refinement provides definitive structural validation .
Q. What are the known biological targets of structurally similar thiazole-carboxylic acid derivatives?
Methodological Answer: Analogous compounds exhibit activity as EP2/EP3 receptor agonists, kinase inhibitors, or enzyme modulators. For example, thiazole derivatives with fluorophenyl substituents show selectivity for prostaglandin receptors, while brominated variants may interact with metalloenzymes. Target identification often involves competitive binding assays or enzyme activity screens .
Q. How do physicochemical properties (e.g., solubility, logP) influence its applicability in biological assays?
Methodological Answer: Solubility is modulated by the carboxylic acid group, but lipophilicity (logP) from the bromophenyl substituent may limit aqueous solubility. Salt formation (e.g., sodium salts) or co-solvent systems (DMSO/PBS) are used in vitro. pKa determination via potentiometric titration helps predict ionization states under physiological conditions .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides bond-length/angle precision and confirms stereochemistry. For disordered structures, TWINABS or PLATON software can model twinning. High-resolution data (<1.0 Å) enables charge density analysis for electronic property insights .
Q. How to address contradictions in reported bioactivity data across studies?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell lines, buffer pH) or compound purity. Reproducibility requires standardized protocols (e.g., IC50 determination with internal controls). Structural analogs (e.g., fluorophenyl vs. bromophenyl derivatives) should be compared using dose-response curves to isolate substituent effects .
Q. What strategies optimize synthetic yield and scalability?
Methodological Answer: Catalytic systems (e.g., Pd/C for coupling) improve efficiency. Flow chemistry reduces side reactions in multi-step syntheses. Purity is enhanced via recrystallization (ethanol/water) or preparative HPLC. Process analytical technology (PAT) monitors intermediates in real time .
Q. How do substituent variations (e.g., bromine vs. fluorine) impact reactivity and bioactivity?
Methodological Answer: Bromine enhances electrophilicity for nucleophilic substitution but may increase steric hindrance. Fluorine improves metabolic stability via C-F bond strength. Comparative SAR studies using isosteric replacements (e.g., 2-fluorophenyl analogs) reveal electronic vs. steric contributions to target binding .
Q. What computational methods predict metabolic stability and toxicity?
Methodological Answer: Density functional theory (DFT) calculates frontier molecular orbitals to identify reactive sites. In silico tools like SwissADME predict CYP450 metabolism. Molecular dynamics simulations model interactions with hepatic enzymes, guiding structural modifications to reduce toxicity .
Q. How to design fragment-based drug discovery (FBDD) campaigns using this compound?
Methodological Answer: The thiazole core serves as a hinge-binding fragment in kinase inhibitors. SPR (surface plasmon resonance) screens identify weak binders, which are optimized via fragment growing/linking. Co-crystallization with target proteins (e.g., using PDB ligand data) validates binding modes for lead development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
